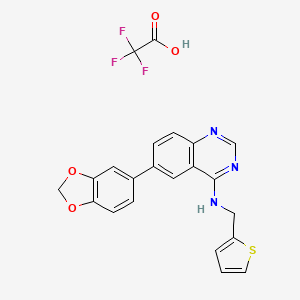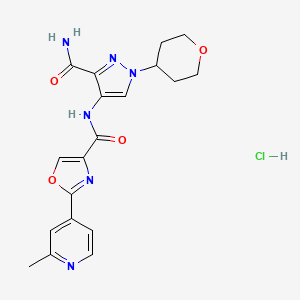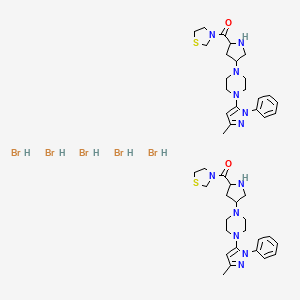![molecular formula C29H32BrN3O4 B10768926 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B10768926.png)
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DQP 1105 is a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting receptors containing the GluN2C and GluN2D subunits . This compound has shown significant selectivity and efficacy in inhibiting these receptors, making it a valuable tool in neuroscience research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DQP 1105 involves the formation of a dihydroquinoline-pyrazoline structure. The key steps include the condensation of 4-bromobenzaldehyde with 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, followed by cyclization with hydrazine hydrate to form the pyrazoline ring . The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of DQP 1105 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The compound is typically produced in a controlled environment to ensure consistency and quality .
化学反応の分析
Types of Reactions
DQP 1105 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromophenyl and pyrazoline moieties . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
科学的研究の応用
DQP 1105 has a wide range of applications in scientific research:
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and neuroplasticity.
Pharmacology: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Medicinal Chemistry: Serves as a lead compound for the development of new drugs targeting NMDA receptors.
Biochemistry: Utilized in the study of receptor-ligand interactions and signal transduction pathways.
作用機序
DQP 1105 exerts its effects by binding to a specific site on the NMDA receptor, distinct from the glutamate and glycine binding sites . This binding inhibits the receptor’s activity by preventing the conformational changes necessary for channel opening. The compound selectively targets the GluN2C and GluN2D subunits, which are involved in various physiological and pathological processes .
類似化合物との比較
Similar Compounds
DQP 2301: Exhibits similar inhibitory effects but with different pharmacokinetic properties.
Uniqueness
DQP 1105 is unique due to its high selectivity and potency for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists that act competitively.
特性
分子式 |
C29H32BrN3O4 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC名 |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H32BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-6,8-11,17,21-22,24,27-28H,7,12-16H2,1H3,(H,31,37)(H,35,36) |
InChIキー |
GEPCQPBXJCCTTI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1)C(C(C(=O)N2)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)

![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)
![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)

![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)


![2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide](/img/structure/B10768933.png)